molecular formula C19H33BrCl2N2O3 B4149420 N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B4149420
M. Wt: 488.3 g/mol
InChI Key: SCXHQKHNSFPPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a bromine atom, ethoxy and propoxy groups attached to a benzyl ring, and a morpholine ring attached to a propanamine chain. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride typically involves multiple steps:

    Etherification: The attachment of ethoxy and propoxy groups to the benzyl ring.

    Amine Formation: The formation of the propanamine chain.

    Morpholine Attachment: The attachment of the morpholine ring to the propanamine chain.

    Salt Formation: Conversion to the dihydrochloride salt form.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzyl ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution may introduce new functional groups to the benzyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-5-ethoxy-4-propoxybenzyl)-3-(4-piperidinyl)-1-propanamine dihydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3-bromo-5-ethoxy-4-propoxybenzyl)-3-(4-pyrrolidinyl)-1-propanamine dihydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride lies in its specific combination of functional groups and the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BrN2O3.2ClH/c1-3-10-25-19-17(20)13-16(14-18(19)24-4-2)15-21-6-5-7-22-8-11-23-12-9-22;;/h13-14,21H,3-12,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXHQKHNSFPPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Reactant of Route 2
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Reactant of Route 4
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.